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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of various commercial casein
hydrolysates, supported by experimental data from peer-reviewed studies. The aim is to

provide researchers, scientists, and drug development professionals with a comprehensive

resource to select the most suitable casein hydrolysate for their specific application, be it in

cell culture media, as a functional food ingredient, or for the discovery of bioactive peptides.

Executive Summary
Casein hydrolysates, produced through the enzymatic digestion of the milk protein casein, are

complex mixtures of peptides and free amino acids. Their composition and, consequently, their

functional and bioactive properties are highly dependent on the source of casein, the type of

enzyme used for hydrolysis, and the processing conditions. This guide delves into the key

performance parameters of casein hydrolysates, including the degree of hydrolysis, peptide

profile, and various bioactive properties such as antioxidant and anti-inflammatory activities.

Key Performance Parameters of Casein
Hydrolysates
The efficacy of a casein hydrolysate is determined by a range of physicochemical and

biological properties. Understanding these parameters is crucial for selecting the appropriate

product.
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Degree of Hydrolysis (DH)
The degree of hydrolysis refers to the percentage of peptide bonds cleaved in the parent

casein protein. It is a primary indicator of the extent of protein breakdown and influences many

properties of the hydrolysate, including solubility, bitterness, and the profile of bioactive

peptides. A higher DH generally corresponds to a lower average peptide size.

For instance, a study on the sequential hydrolysis of a commercial casein hydrolysate using

immobilized trypsin and thermolysin demonstrated a 12% increase in the degree of hydrolysis

from the initial commercial product[1][2]. Another study comparing different enzymes found that

flavourzyme resulted in a significantly higher DH (0.8-fold higher) compared to alcalase after

120 and 240 minutes of hydrolysis[3].

Peptide Profile and Molecular Weight Distribution
The peptide profile, including the molecular weight distribution of the resulting peptides, is a

critical determinant of a hydrolysate's bioactivity and functionality. Size exclusion

chromatography (SEC-HPLC) is a common technique used to characterize this distribution.

A study analyzing a casein hydrolysate prepared with alcalase and flavourzyme found that

sequential hydrolysis resulted in a significant increase in peptides with a molecular weight of

0.57 kDa, which was 10 times higher than the hydrolysate produced with only alcalase[3].

Another investigation revealed that the majority of peptides (88.66%) in their casein
hydrolysate corresponded to a molecular size of 1–3 kDa[4].

Bioactive Properties
Casein hydrolysates are a rich source of bioactive peptides that can exert various

physiological effects.

Antioxidant Activity: Many casein hydrolysates exhibit antioxidant properties by scavenging

free radicals or chelating metal ions. The antioxidant activity of different fractions of a casein
hydrolysate was evaluated, and the fraction corresponding to 1.65 kDa showed the

maximum activity. Sequential hydrolysis with alcalase and flavourzyme has also been shown

to produce hydrolysates with higher antioxidant activity compared to those produced by

individual enzymes.
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Anti-inflammatory Activity: Certain casein hydrolysates can modulate inflammatory

responses. Studies have shown that casein hydrolysates generated with various enzymes

(mammalian, plant, fungal, and bacterial) can significantly decrease the production of pro-

inflammatory cytokines like IL-6 in macrophage and T-cell lines.

Other Bioactivities: Research has identified peptides within casein hydrolysates with a wide

range of other potential biological activities, including opioid, immunostimulatory, mineral-

carrying, bifidogenic, antihypertensive, and antithrombotic effects. Some casein-based

preparations have also been shown to be potent stimulators of intestinal cell migration and

proliferation, suggesting a role in wound healing.

Comparative Data of Casein Hydrolysates
The following tables summarize quantitative data from various studies to facilitate a comparison

between casein hydrolysates prepared with different enzymes.

Table 1: Degree of Hydrolysis (DH) and Antioxidant Activity of Casein Hydrolysates Prepared

with Different Enzymes
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Enzyme(s)
Hydrolysis
Time (min)

Degree of
Hydrolysis (%)

Antioxidant
Activity (e.g.,
DPPH
scavenging)

Reference

Pepsin

(Commercial)
N/A ~14% Not Reported

Trypsin &

Thermolysin

(Sequential)

180 (Trypsin) +

960

(Thermolysin)

Increased by

12% from

commercial

Not Reported

Alcalase 120 23.5%

Higher than

Flavourzyme

hydrolysate

Flavourzyme 120
Higher than

Alcalase

Lower than

Alcalase

hydrolysate

Alcalase followed

by Flavourzyme
120 + 30 37.5%

Higher than

individual

enzyme

hydrolysates

Bacillus

Metalloendopepti

dase

180
Not specified, but

effective

55.02–69.40%

DPPH radical

scavenging

Table 2: Molecular Weight Distribution of Peptides in Different Casein Hydrolysates
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Hydroly
sate
Prepara
tion

> 7 kDa
(%)

7–3 kDa
(%)

3–1 kDa
(%)

1–0.5
kDa (%)

< 0.5
kDa (%)

Predomi
nant
Peptide
Size

Referen
ce

Alcalase

(S1)

Not

Reported

Not

Reported
86.14

Not

Reported

Not

Reported
1.86 kDa

Flavourz

yme (S2)

Not

Reported

Not

Reported
50.59

Not

Reported

Not

Reported

Not

Specified

Alcalase

+

Flavourz

yme (S3)

Not

Reported

Not

Reported

Not

Reported

Not

Reported

12% (at

0.57

kDa)

0.57 kDa

General

Hydrolys

ate

Not

Reported

Not

Reported

88.66%

(in 1-3

kDa

range)

Not

Reported

Not

Reported

2.32 kDa

(38.35%

area)

Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings.

Below are summaries of key experimental protocols cited in this guide.

Enzymatic Hydrolysis of Casein
Objective: To produce casein hydrolysates using specific enzymes.

Protocol Summary:

Prepare an aqueous dispersion of casein (e.g., 8% w/v).

Incubate the dispersion at the optimal temperature for the selected enzyme (e.g., 40°C for

trypsin).

Adjust the pH to the enzyme's optimum (e.g., pH 8.0 for trypsin).
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Add the protease at a specific enzyme-to-substrate ratio (e.g., 2500 U/g).

Carry out the hydrolysis for a defined period (e.g., 120 minutes).

Inactivate the enzyme by heat treatment (e.g., 100°C for 10 minutes).

Cool the resulting hydrolysate and, if necessary, freeze-dry for storage.

Determination of the Degree of Hydrolysis (DH)
Objective: To quantify the extent of peptide bond cleavage.

Protocol Summary (Fluorescamine Method):

Mix the casein hydrolysate sample with trichloroacetic acid (TCA) and incubate on ice to

precipitate undigested protein.

Centrifuge the mixture to remove the precipitate.

Take an aliquot of the supernatant and mix it with sodium tetraborate buffer.

Add a solution of fluorescamine in acetone to the mixture. Fluorescamine reacts with primary

amines to produce a fluorescent product.

Measure the fluorescence to determine the concentration of free primary amines.

The DH is calculated based on the amount of free primary amines released during

hydrolysis.

Peptide Profile Analysis by Size Exclusion
Chromatography (SEC-HPLC)
Objective: To determine the molecular weight distribution of peptides in the hydrolysate.

Protocol Summary:

Use an HPLC system equipped with a size exclusion column (e.g., HiLoad™ 16/60

Superdex™ 30 prep grade).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b6596021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6596021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the casein hydrolysate sample at a specific concentration (e.g., 10 mg/mL).

Inject a defined volume of the sample (e.g., 1 mL) onto the column.

Perform isocratic elution using a suitable mobile phase (e.g., 100 mM ammonium

bicarbonate buffer, pH 7.8) at a constant flow rate (e.g., 1.0 mL/min).

Detect the eluting peptides using a UV detector at 214 nm.

Calibrate the column with protein and peptide standards of known molecular weights to

correlate elution time with molecular size.

In Vitro Antioxidant Activity Assay (DPPH Radical
Scavenging)
Objective: To evaluate the free radical scavenging capacity of the casein hydrolysate.

Protocol Summary:

Prepare different concentrations of the casein hydrolysate in a suitable solvent (e.g.,

ethanol or water).

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

Mix the hydrolysate solutions with the DPPH solution.

Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

The scavenging activity is calculated as the percentage decrease in absorbance of the

DPPH solution in the presence of the hydrolysate compared to a control.

Anti-inflammatory Activity Assay (Nitric Oxide
Production in Macrophages)
Objective: To assess the ability of the hydrolysate to inhibit the production of the pro-

inflammatory mediator nitric oxide (NO).
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Protocol Summary:

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

Treat the cells with the casein hydrolysate at a specific concentration (e.g., 1 mg/mL) for a

defined period (e.g., 4 hours).

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and

NO production.

After incubation (e.g., 20 hours), collect the cell supernatant.

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess

reagent.

A reduction in nitrite levels in hydrolysate-treated cells compared to LPS-stimulated control

cells indicates anti-inflammatory activity.

Visualizing Experimental Workflows and Pathways
Diagrams illustrating experimental processes and biological pathways can aid in understanding

the complex relationships involved in the analysis of casein hydrolysates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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